molecular formula C14H10FN3O B4895553 N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide

N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide

Cat. No. B4895553
M. Wt: 255.25 g/mol
InChI Key: JGSNEWZBTKEBGY-UHFFFAOYSA-N
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Description

“N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide” is a chemical compound that likely contains a benzimidazole core structure, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Fluorophenyl groups are commonly used in medicinal chemistry due to their unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation .


Synthesis Analysis

While the specific synthesis process for “N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide” is not available, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar structure was synthesized by refluxing a mixture of a solution containing a specific aldehyde in ethanol and a solution containing a specific aniline in ethanol .

Scientific Research Applications

Pharmaceutical Development

N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide: is a compound that has garnered attention in pharmaceutical research due to its potential bioactivity. Fluorinated compounds, in general, are known to exhibit unique biological activities, which can be attributed to the electrostatic and steric effects introduced by fluorine atoms . This compound could be explored for its efficacy in treating various diseases, given the precedent of fluorinated isoquinolines in medicine.

Agricultural Chemistry

In the realm of agricultural chemistry, fluorinated heterocycles like N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide may be investigated for their potential as pesticides or herbicides. The introduction of fluorine atoms often leads to compounds with enhanced stability and biological activity, which could be beneficial in developing new agrochemicals .

Supramolecular Chemistry

Supramolecular chemistry, which deals with the complex interactions between molecules, could find applications for this compound in the creation of new molecular assemblies. The fluorine atoms could engage in specific interactions, leading to the formation of novel supramolecular structures .

Organic Light-Emitting Diodes (OLEDs)

Fluorinated compounds are often used in the manufacturing of OLEDs due to their light-emitting propertiesN-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide might be explored for its potential use in OLED technology, contributing to more efficient and durable displays .

Neurological Research

Given the impact of certain tetrahydroisoquinoline derivatives on neurological conditions, there’s a possibility that N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide could be studied for its neuroactive properties. This research could lead to insights into the treatment of neurological disorders .

Antiviral Therapeutics

Benzamide-based compounds have shown notable antiviral activities against viruses like H5N1. As such, N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide could be a candidate for the development of antiviral drugs, especially considering the ongoing need for new therapeutics in this field.

Cancer Research

This compound has demonstrated biological activity against certain types of cancer cells. Its application in cancer research could be significant, potentially leading to the development of new chemotherapeutic agents.

properties

IUPAC Name

N-(2-fluorophenyl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-3-1-2-4-11(10)18-14(19)9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSNEWZBTKEBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-1H-benzimidazole-6-carboxamide

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